4-Amino-3-(5-bromothiophen-2-yl)butanoic acid hydrochloride
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Overview
Description
4-Amino-3-(5-bromothiophen-2-yl)butanoic acid hydrochloride is a chemical compound with the molecular formula C8H10BrNO2S·HCl It is a derivative of butanoic acid, featuring an amino group and a brominated thiophene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Amino-3-(5-bromothiophen-2-yl)butanoic acid hydrochloride typically involves multi-step organic reactions. One common method includes the bromination of thiophene, followed by the introduction of the butanoic acid moiety and subsequent amination. The final step involves the formation of the hydrochloride salt to enhance the compound’s stability and solubility.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized conditions to maximize yield and purity. The use of automated reactors and continuous flow systems can improve efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
4-Amino-3-(5-bromothiophen-2-yl)butanoic acid hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to remove the bromine atom or reduce other functional groups.
Substitution: The bromine atom in the thiophene ring can be substituted with other groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like amines, thiols, and alkoxides can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while substitution reactions can introduce various functional groups into the thiophene ring.
Scientific Research Applications
4-Amino-3-(5-bromothiophen-2-yl)butanoic acid hydrochloride has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound’s structural features make it a candidate for studying biological interactions and pathways.
Industry: Used in the development of new materials and as an intermediate in chemical manufacturing processes.
Mechanism of Action
The mechanism of action of 4-Amino-3-(5-bromothiophen-2-yl)butanoic acid hydrochloride involves its interaction with specific molecular targets. The amino group and brominated thiophene ring can participate in various binding interactions, influencing biological pathways and chemical reactions. The exact mechanism depends on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
- 4-Amino-3-(4-bromothiophen-2-yl)butanoic acid hydrochloride
- 3-Amino-4-(2,4,5-trifluorophenyl)butanoic acid hydrochloride
Uniqueness
4-Amino-3-(5-bromothiophen-2-yl)butanoic acid hydrochloride is unique due to the specific position of the bromine atom on the thiophene ring and the presence of the butanoic acid moiety. This structural configuration imparts distinct chemical and biological properties, making it valuable for specialized applications.
Properties
IUPAC Name |
4-amino-3-(5-bromothiophen-2-yl)butanoic acid;hydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10BrNO2S.ClH/c9-7-2-1-6(13-7)5(4-10)3-8(11)12;/h1-2,5H,3-4,10H2,(H,11,12);1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SXJFCGWSPWAFAK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(SC(=C1)Br)C(CC(=O)O)CN.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11BrClNO2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.60 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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